molecular formula C20H17N3O2 B599391 Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate CAS No. 833430-87-8

Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate

Cat. No.: B599391
CAS No.: 833430-87-8
M. Wt: 331.375
InChI Key: AQDZYCQXYSAVHC-UHFFFAOYSA-N
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Description

Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate is a synthetic compound that belongs to the class of beta-carboline derivatives Beta-carbolines are a group of naturally occurring and synthetic alkaloids known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate typically involves the reaction of beta-carboline derivatives with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized beta-carboline derivatives.

    Reduction: Reduced beta-carboline derivatives.

    Substitution: Substituted carbamate derivatives with various functional groups.

Scientific Research Applications

Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate involves its interaction with various molecular targets and pathways. It is known to interact with the central nervous system, where it may modulate neurotransmitter receptors and inhibit enzymes involved in neurotransmitter degradation. This interaction can lead to neuroprotective effects and potential therapeutic benefits in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate is unique due to its specific structural features, which confer distinct biological activities compared to other beta-carboline derivatives. Its ethyl carbamate group enhances its solubility and bioavailability, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

833430-87-8

Molecular Formula

C20H17N3O2

Molecular Weight

331.375

IUPAC Name

ethyl N-[3-(9H-pyrido[3,4-b]indol-1-yl)phenyl]carbamate

InChI

InChI=1S/C20H17N3O2/c1-2-25-20(24)22-14-7-5-6-13(12-14)18-19-16(10-11-21-18)15-8-3-4-9-17(15)23-19/h3-12,23H,2H2,1H3,(H,22,24)

InChI Key

AQDZYCQXYSAVHC-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=CC=CC(=C1)C2=NC=CC3=C2NC4=CC=CC=C34

Origin of Product

United States

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